
(1,2-Ethanediamine-N,N')(N,N,N',N'-tetramethyl-1,2-ethanediamine-N,N')palladiu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2-Ethanediamine-N,N’)(N,N,N’,N’-tetramethyl-1,2-ethanediamine-N,N’)palladium is a coordination complex that features palladium as the central metal atom. This compound is notable for its applications in catalysis, particularly in organic synthesis and industrial processes. The presence of the ethylenediamine ligands enhances its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Ethanediamine-N,N’)(N,N,N’,N’-tetramethyl-1,2-ethanediamine-N,N’)palladium typically involves the reaction of palladium salts with N,N,N’,N’-tetramethylethylenediamine. A common method includes the use of palladium(II) chloride and N,N,N’,N’-tetramethylethylenediamine in an appropriate solvent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving precise control of reaction parameters such as temperature, pressure, and concentration of reactants .
化学反応の分析
Types of Reactions
(1,2-Ethanediamine-N,N’)(N,N,N’,N’-tetramethyl-1,2-ethanediamine-N,N’)palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often involving the palladium center.
Substitution: Ligand substitution reactions are common, where the ethylenediamine ligands can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction could produce palladium(0) species .
科学的研究の応用
Chemistry
In chemistry, (1,2-Ethanediamine-N,N’)(N,N,N’,N’-tetramethyl-1,2-ethanediamine-N,N’)palladium is widely used as a catalyst in organic synthesis. It facilitates various reactions, including cross-coupling reactions, which are essential for forming carbon-carbon bonds .
Biology and Medicine
Its ability to form stable complexes with various ligands makes it a candidate for targeted drug delivery systems .
Industry
Industrially, the compound is used in processes such as polymerization and the production of fine chemicals. Its catalytic properties enhance the efficiency and selectivity of these processes .
作用機序
The mechanism by which (1,2-Ethanediamine-N,N’)(N,N,N’,N’-tetramethyl-1,2-ethanediamine-N,N’)palladium exerts its effects involves coordination chemistry. The palladium center acts as a Lewis acid, facilitating the activation of substrates through coordination. This activation lowers the activation energy of the reaction, enhancing the reaction rate. The molecular targets and pathways involved depend on the specific reaction and substrates used[9][9].
類似化合物との比較
Similar Compounds
N,N,N’,N’-tetramethylethylenediamine: This compound is similar in structure but lacks the palladium center.
Ethylenediamine: A simpler ligand that can form coordination complexes with various metals, including palladium.
Uniqueness
The uniqueness of (1,2-Ethanediamine-N,N’)(N,N,N’,N’-tetramethyl-1,2-ethanediamine-N,N’)palladium lies in its combination of the palladium center with the N,N,N’,N’-tetramethylethylenediamine ligands. This combination enhances its stability and reactivity, making it a versatile catalyst in various chemical processes .
特性
分子式 |
C8H22N4Pd |
|---|---|
分子量 |
280.71 g/mol |
IUPAC名 |
2-azanidylethylazanide;palladium(2+);N,N,N',N'-tetramethylethane-1,2-diamine |
InChI |
InChI=1S/C6H16N2.C2H6N2.Pd/c1-7(2)5-6-8(3)4;3-1-2-4;/h5-6H2,1-4H3;3-4H,1-2H2;/q;-2;+2 |
InChIキー |
OWCMWULPNHPFKV-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN(C)C.C(C[NH-])[NH-].[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(4-Chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12888858.png)


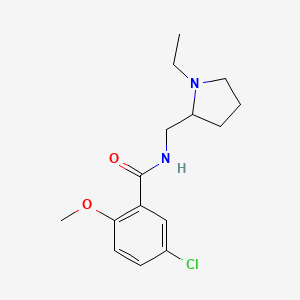
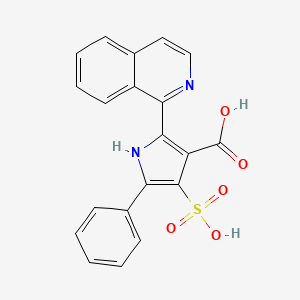

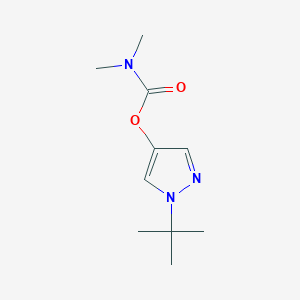
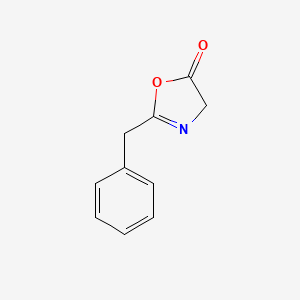
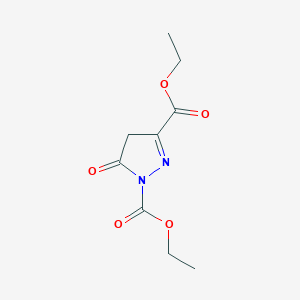
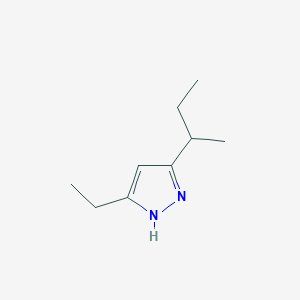
![1-[6-Hydroxy-3-(4-methylphenyl)-2-phenyl-1-benzofuran-5-yl]butan-1-one](/img/structure/B12888919.png)
![2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole](/img/structure/B12888924.png)
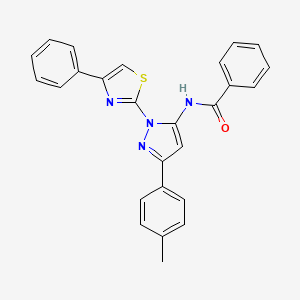
![1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B12888947.png)
